2,4-Dinitrophenylornithine
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Overview
Description
2,4-Dinitrophenylornithine is a compound that belongs to the class of nitrophenyl derivatives. This compound is synthesized by reacting ornithine with 2,4-dinitrofluorobenzene. 2,4-Dinitrophenylornithine has been widely used in scientific research due to its unique properties.
Mechanism Of Action
2,4-Dinitrophenylornithine inhibits ODC by binding to the active site of the enzyme. This binding prevents the conversion of ornithine to putrescine, which is the first step in the biosynthesis of polyamines. As a result, the levels of polyamines are reduced, which inhibits cell growth and proliferation.
Biochemical And Physiological Effects
The inhibition of ODC by 2,4-dinitrophenylornithine has been shown to have both biochemical and physiological effects. Biochemically, the reduction in polyamine levels leads to a decrease in DNA synthesis and cell proliferation. Physiologically, the inhibition of ODC has been shown to have antitumor effects in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,4-dinitrophenylornithine in lab experiments is its specificity for ODC. This compound does not inhibit other enzymes involved in the biosynthesis of polyamines. However, one limitation of using 2,4-dinitrophenylornithine is its toxicity. High concentrations of this compound can lead to cell death.
Future Directions
There are several future directions for research involving 2,4-dinitrophenylornithine. One potential direction is the development of more potent and less toxic inhibitors of ODC. Another direction is the investigation of the role of polyamines in other diseases such as neurodegenerative disorders. Additionally, the use of 2,4-dinitrophenylornithine in combination with other anticancer agents could be explored to enhance its antitumor effects.
Conclusion
In conclusion, 2,4-dinitrophenylornithine is a compound that has been widely used in scientific research due to its ability to inhibit ODC. This compound has been shown to have antitumor effects and has potential as a cancer therapy. However, more research is needed to explore its full potential and to develop more potent and less toxic inhibitors of ODC.
Synthesis Methods
The synthesis of 2,4-dinitrophenylornithine involves the reaction of ornithine with 2,4-dinitrofluorobenzene. The reaction takes place in the presence of a base such as sodium hydroxide. The product is then purified using column chromatography to obtain pure 2,4-dinitrophenylornithine.
Scientific Research Applications
2,4-Dinitrophenylornithine has been widely used in scientific research due to its ability to inhibit ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation. However, overexpression of ODC has been linked to the development of cancer. Therefore, inhibition of ODC has been proposed as a potential strategy for cancer therapy.
properties
CAS RN |
10457-27-9 |
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Product Name |
2,4-Dinitrophenylornithine |
Molecular Formula |
C11H14N4O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
(2S)-2-amino-5-(2,4-dinitroanilino)pentanoic acid |
InChI |
InChI=1S/C11H14N4O6/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21/h3-4,6,8,13H,1-2,5,12H2,(H,16,17)/t8-/m0/s1 |
InChI Key |
AYMDNNQPNXWIKK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC[C@@H](C(=O)O)N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N |
Other CAS RN |
10457-27-9 |
synonyms |
2,4-dinitrophenylornithine 2,4-DNP-ornithine |
Origin of Product |
United States |
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